Astrazon Pink FG
CAS No.: 3648-36-0
Cat. No.: VC0519585
Molecular Formula: C22H26Cl2N2
Molecular Weight: 389.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3648-36-0 |
|---|---|
| Molecular Formula | C22H26Cl2N2 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |
| Standard InChI | InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | ZTBANYZVKCGOKD-UHFFFAOYSA-M |
| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] |
| SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] |
| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Astrazon Pink FG belongs to the family of triarylmethane dyes, characterized by a conjugated -electron system that confers strong light absorption and emission characteristics. The compound’s structure features a central indolinium moiety substituted with chloroethylmethylamino and trimethyl groups, which enhance its solubility and stability in aqueous media .
Molecular Characteristics
Key physicochemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of Astrazon Pink FG
| Property | Value | Source |
|---|---|---|
| CAS Number | 3648-36-0 | |
| Molecular Formula | ||
| Molecular Weight | 389.36 g/mol | |
| Solubility in Water | 14 g/L at 25°C | |
| Thermal Stability | Stable up to 120°C | |
| Fluorescence Emission | Orange-red () |
The dye exists as a crystalline powder, appearing orange to dark purple in pure form but yielding pink solutions upon dissolution . Its fluorescence arises from intramolecular charge transfer (ICT) between electron-donating and accepting groups, a property exploited in advanced imaging techniques .
Synthesis and Industrial Production
Astrazon Pink FG is synthesized via a two-step process:
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Condensation Reaction: 1,3,3-Trimethyl-2-methyleneindoline reacts with 4-((2-chloroethyl)(methyl)amino)benzaldehyde to form a Schiff base intermediate.
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Chloride Formation: The intermediate is treated with hydrochloric acid to yield the final chloride salt .
Industrial production optimizes this route for scale, achieving yields exceeding 85% under controlled pH (6.5–7.0) and temperature (70–80°C) conditions .
Applications in Scientific Research
Textile Industry: Dominance in Acrylic Dyeing
Astrazon Pink FG is a cornerstone in dyeing acrylic fibers, prized for its colorfastness and compatibility with high-temperature processes. Key performance metrics include:
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Light Fastness: Rated 4–5 (ISO), ensuring minimal fading under UV exposure .
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Wash Fastness: Soaping fastness of 4–5 (AATCC), indicating excellent retention during laundering .
The dye’s affinity for polyacrylonitrile arises from ionic interactions between its cationic groups and the fiber’s anionic sulfonate sites .
Supramolecular Fluorescence Probes
A groundbreaking 2025 study demonstrated Astrazon Pink FG’s utility in constructing supramolecular imaging probes . When hosted within twisted cucurbituril (), the dye exhibits enhanced orange-red fluorescence due to restricted molecular motion and ICT amplification (Fig. 1).
Key Findings:
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Binding Affinity: Isothermal titration calorimetry (ITC) revealed a binding constant () of , driven by enthalpy changes () .
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Cellular Imaging: The complex enabled multi-channel imaging of HK2 cells with negligible cytotoxicity, highlighting its potential in live-cell tracking .
Environmental Remediation: Adsorption and Degradation
Astrazon Pink FG’s environmental persistence has spurred research into its removal from wastewater. Granular carbon-silica aerogels functionalized with iron oxide nanoparticles achieve 92% adsorption efficiency within 60 minutes, outperforming conventional activated carbon by 1.5-fold . The mechanism involves:
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Physisorption: Dominated by van der Waals interactions at neutral pH.
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Chemisorption: Formation of Fe–O–Cl complexes under acidic conditions (pH 3–5) .
Biological Interactions and Toxicology
Ecotoxicological Impact
Aquatic toxicity studies report a 96-hour LC of 12 mg/L for Daphnia magna, classifying the dye as "toxic" under EU Regulation 1272/2008 . Degradation via Fenton’s reagent () mineralizes 78% of the dye into CO and inorganic ions within 2 hours, offering a viable treatment strategy .
Future Directions and Innovations
Recent advances focus on hybrid materials combining Astrazon Pink FG with metal-organic frameworks (MOFs) for smart textiles and pH-responsive sensors. Preliminary data indicate a 40% increase in dye uptake when incorporated into ZIF-8 matrices, paving the way for energy-efficient dyeing processes .
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